molecular formula C15H9BrO2 B1599113 10-bromoanthracene-9-carboxylic Acid CAS No. 6929-81-3

10-bromoanthracene-9-carboxylic Acid

Cat. No.: B1599113
CAS No.: 6929-81-3
M. Wt: 301.13 g/mol
InChI Key: WBDRSGFQJKKJCW-UHFFFAOYSA-N
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Description

10-Bromoanthracene-9-carboxylic acid is an organic compound with the molecular formula C15H9BrO2. It is a derivative of anthracene, where a bromine atom is substituted at the 10th position and a carboxylic acid group at the 9th position. This compound is known for its applications in organic synthesis and material science, particularly in the development of fluorescent dyes and organic electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Bromoanthracene-9-carboxylic acid can be synthesized through the bromination of anthracene followed by carboxylation. One common method involves the reaction of anthracene with bromine in the presence of a catalyst to introduce the bromine atom at the 10th position. This is followed by the carboxylation of the resulting 10-bromoanthracene using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 10-Bromoanthracene-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Mechanism of Action

The mechanism of action of 10-bromoanthracene-9-carboxylic acid involves its interaction with various molecular targets and pathways. In photophysical applications, it acts as a chromophore, absorbing light and undergoing electronic transitions that result in fluorescence. The bromine and carboxylic acid groups influence its electronic properties, making it suitable for use in light-emitting devices and as a photosensitizer in photochemical reactions .

Comparison with Similar Compounds

Uniqueness: 10-Bromoanthracene-9-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific photophysical characteristics .

Properties

IUPAC Name

10-bromoanthracene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDRSGFQJKKJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399166
Record name 10-bromoanthracene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-81-3
Record name 10-bromoanthracene-9-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromo-9-anthracenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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